molecular formula C6H9N3O2 B1647466 methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate CAS No. 64182-19-0

methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1647466
CAS No.: 64182-19-0
M. Wt: 155.15 g/mol
InChI Key: BQKHGDZEUNUQCP-UHFFFAOYSA-N
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Description

“Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is slightly soluble in water .


Synthesis Analysis

The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method involves the reaction of β-enamino diketone with methylhydrazine .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

This compound is involved in several reactions. For instance, it is used as a reagent for Suzuki-Miyaura cross-coupling reactions, transesterification reactions . It is also used in the synthesis of bioactive chemicals and reactions in various media .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 155.16 . It is slightly soluble in water .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate and its derivatives have been utilized in the synthesis of diverse organic compounds. For instance, amino-functionalized ionic liquids, which are similar in structure to this compound, have been reported as catalytically active solvents in the microwave-assisted synthesis of 4H-pyrans derivatives, demonstrating an environmentally friendly and recyclable reaction medium (Peng & Song, 2007).

Antimicrobial Activities

The compound has been a precursor in synthesizing novel derivatives exhibiting significant antimicrobial activities. Research on pyrazole derivatives, including those structurally related to this compound, has shown their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal species (Siddiqui et al., 2013).

Antitumor Activities

Studies have also explored the antitumor activities of pyrazole derivatives. The synthesis, characterization, and biological activity evaluation of pyrazole derivatives have identified potential antitumor, antifungal, and antibacterial pharmacophore sites, contributing valuable insights into the development of new therapeutic agents (Titi et al., 2020).

Corrosion Inhibition

In the field of material science, pyrazole derivatives have been identified as effective corrosion inhibitors for mild steel, useful in industrial processes. These inhibitors demonstrate high efficiency in protecting metal surfaces against corrosion, underscoring the versatility of this compound derivatives in industrial applications (Dohare et al., 2017).

Safety and Hazards

This compound is classified as a potential hazard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Pyrazoles, which include “methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research may focus on the development of new synthetic techniques and biological activity related to pyrazole derivatives .

Properties

IUPAC Name

methyl 3-amino-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKHGDZEUNUQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64182-19-0
Record name methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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